molecular formula C25H24N4O4 B2410246 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 758702-57-7

2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2410246
CAS No.: 758702-57-7
M. Wt: 444.491
InChI Key: RHYHTLFLPGULRZ-UHFFFAOYSA-N
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Description

2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C25H24N4O4 and its molecular weight is 444.491. The purity is usually 95%.
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Scientific Research Applications

Structural and Molecular Analysis

Research into compounds structurally similar to 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile has focused on understanding their molecular and crystal structures through X-ray diffraction analysis. Studies on related molecules, such as 4,6,6-trimethyl-2-oxo-5,6-dihydro-2H-pyran-3-carbonitrile and 4,6,6-trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile, have revealed that these compounds exhibit C1 symmetry with heterocyclic rings in a distorted envelope conformation, belonging to the monoclinic system with intermolecular hydrogen bonding stabilizing the crystal structure (Jansone et al., 2007).

Synthesis and Structural Characterization

In the synthesis domain, compounds akin to the target molecule have been characterized by their complex formation and crystal packing, demonstrated through the synthesis and structural analysis of related pyridine derivatives. These studies underscore the intricate hydrogen bond interactions and the spatial arrangement contributing to the molecular stability and potential reactivity (Ganapathy et al., 2015).

Innovative Synthetic Methods

The creation of multifunctional derivatives through tricomponent condensation and multi-component synthesis methods illustrates the vast potential for chemical innovation. These processes have yielded novel pyrano[2,3-b]pyridine and pyridine-pyrimidine compounds, showcasing the adaptability and efficiency of modern synthetic techniques in producing compounds with varied functional groups and potential biological activities (Paponov et al., 2021; Rahmani et al., 2018).

Biological Activity and Molecular Docking

Research also extends into the biological sphere, where novel pyridine derivatives have been explored for their antimicrobial and antioxidant activities, as well as their interaction with proteins through molecular docking studies. This indicates a significant interest in understanding the biological implications and potential therapeutic applications of these compounds (Flefel et al., 2018).

Properties

IUPAC Name

2-amino-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-4-pyridin-4-yl-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O4/c1-15-12-21-23(22(17-6-9-28-10-7-17)18(14-26)24(27)33-21)25(30)29(15)11-8-16-4-5-19(31-2)20(13-16)32-3/h4-7,9-10,12-13,22H,8,11,27H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYHTLFLPGULRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=NC=C3)C(=O)N1CCC4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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